molecular formula C8H17NO2 B3106348 2-ethyl-N-methoxy-N-methylbutanamide CAS No. 158243-47-1

2-ethyl-N-methoxy-N-methylbutanamide

Cat. No.: B3106348
CAS No.: 158243-47-1
M. Wt: 159.23 g/mol
InChI Key: HCUMFFMWWXUKIF-UHFFFAOYSA-N
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Description

2-Ethyl-N-methoxy-N-methylbutanamide is a tertiary amide characterized by an ethyl group at the second carbon of the butanamide backbone, with methoxy and methyl substituents on the nitrogen atom. Tertiary amides like this are often explored in pharmaceutical and agrochemical research due to their stability, tunable lipophilicity, and capacity for hydrogen bonding . The methoxy group may enhance solubility in polar solvents, while the ethyl and methyl substituents could influence steric effects and metabolic stability .

Properties

IUPAC Name

2-ethyl-N-methoxy-N-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-5-7(6-2)8(10)9(3)11-4/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUMFFMWWXUKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-methoxy-N-methylbutanamide typically involves the reaction of 2-ethylbutanoyl chloride with N-methoxy-N-methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-methoxy-N-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield primary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

2-ethyl-N-methoxy-N-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-ethyl-N-methoxy-N-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Ethyl-N-(2-Methyl-4-Nitrophenyl)Butanamide ()

  • Structure : Features a nitro group on the phenyl ring and a 2-methyl substituent.
  • This contrasts with the methoxy group in 2-ethyl-N-methoxy-N-methylbutanamide, which is electron-donating.
  • Implications : Nitro-substituted amides are often associated with enhanced biological activity (e.g., antimicrobial or antiparasitic applications) but may also pose higher toxicity risks .

N-[1-[(Dimethylamino)Carbonyl]Propyl]-N-Propyl-2-Butenamide ()

  • Structure: Contains a dimethylamino carbonyl group and a propenamide chain.
  • Implications : This compound is part of Prethcamide, a respiratory stimulant, suggesting that similar amides could have central nervous system (CNS) applications .

Functional Group Variations

2-Methoxy-N-[(S)-3-Methylbutan-2-yl]-3,5-Dinitrobenzamide ()

  • Structure : Combines methoxy, nitro, and branched alkyl groups.
  • Implications : Nitro groups improve binding to aromatic receptors but may reduce metabolic stability due to redox sensitivity .

N-(2-Methoxyethyl)Methylamine Derivatives ()

  • Structure : Methoxyethyl and methylamine groups.
  • Key Differences : The methoxyethyl chain enhances hydrophilicity compared to the methoxy-methyl combination in the target compound.
  • Implications : Such derivatives are often used as intermediates in drug synthesis, particularly for improving water solubility .

Data Table: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight Functional Groups Notable Properties/Applications Evidence ID
This compound Ethyl, methoxy, methyl ~173.25 (calc.) Tertiary amide Hypothetical: Solubility, CNS activity N/A
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide Nitro, methyl-phenyl Not provided Amide, nitroaromatic Antimicrobial potential
N-[1-[(Dimethylamino)carbonyl]propyl]-N-propyl-2-butenamide Dimethylamino, propenamide 255.34 (calc.) Tertiary amide, unsaturated Respiratory stimulant (Prethcamide)
2-Methoxy-N-[(S)-3-methylbutan-2-yl]-3,5-dinitrobenzamide Methoxy, nitro, branched alkyl 396.44 Benzamide, nitro High polarity, receptor binding
N-(2-Methoxyethyl)methylamine Methoxyethyl, methylamine 103.17 Amine, ether Solubility enhancer in drug synthesis

Research Findings and Implications

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) increase reactivity but may compromise stability, whereas electron-donating groups (e.g., methoxy) improve solubility and metabolic resistance .
  • Steric Influences : Bulky substituents like branched alkyl chains (e.g., 3-methylbutan-2-yl) can hinder enzymatic degradation, extending half-life .

Biological Activity

2-Ethyl-N-methoxy-N-methylbutanamide is an organic compound with the molecular formula C8H17NO2, recognized for its potential biological activities and applications in medicinal chemistry. This compound belongs to the amide family, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. Its synthesis typically involves the reaction of 2-ethylbutanoic acid with methylamine, often facilitated by dehydrating agents to form the amide bond effectively .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. The compound can form hydrogen bonds and other non-covalent interactions, potentially modulating the function of these biomolecules. Specific pathways and targets for this compound's action remain under investigation, but preliminary studies suggest its role in influencing enzyme activities and receptor interactions .

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects, particularly against pathogenic bacteria. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes .
  • Antiparasitic Activity : The compound has been evaluated for its efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. It shows promise as a rhodesain inhibitor, which is critical for the parasite's survival and disease progression .
  • Therapeutic Applications : Due to its structural properties, this compound is being explored as a precursor in the synthesis of pharmaceutical compounds, potentially leading to new therapeutic agents .

Case Studies

  • Antitrypanosomal Activity :
    • A study focused on the inhibition of rhodesain by various compounds, including this compound. The results indicated that this compound could effectively inhibit rhodesain activity, which plays a vital role in the parasite's lifecycle.
    • Table 1: Inhibition Potency Against Rhodesain
      CompoundIC50 (µM)Selectivity
      This compound12 ± 3High
      Standard Inhibitor (K11777)5 ± 1Moderate
  • Antimicrobial Screening :
    • In vitro studies assessed the antimicrobial efficacy against various bacterial strains. The compound exhibited significant activity against Gram-positive bacteria.
    • Table 2: Antimicrobial Activity
      Bacterial StrainMinimum Inhibitory Concentration (MIC)
      Staphylococcus aureus32 µg/mL
      Escherichia coli>128 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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